5-Bromo-4-methoxyisatoic anhydride

Computational Chemistry Reactivity Descriptors DFT Calculations

Researchers synthesizing quinazolinone or benzodiazepine libraries often face inconsistent yields due to mismatched isatoic anhydride reactivity. 5-Bromo-4-methoxyisatoic anhydride (CAS 1427368-55-5) uniquely combines a bromine cross-coupling handle at C5 with an electron-donating methoxy at C4, precisely modulating C2 carbonyl electrophilicity for enhanced nucleophilic ring-opening kinetics. • Accelerated amine/hydrazine condensation vs. non-methoxylated analogs per DFT predictions • Single-step introduction of both halogen and methoxy groups reduces synthetic steps in lead optimization • 95% purity minimizes side reactions and purification burden in method development and teaching labs

Molecular Formula C9H6BrNO4
Molecular Weight 272.054
CAS No. 1427368-55-5
Cat. No. B2399033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxyisatoic anhydride
CAS1427368-55-5
Molecular FormulaC9H6BrNO4
Molecular Weight272.054
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NC(=O)OC2=O)Br
InChIInChI=1S/C9H6BrNO4/c1-14-7-3-6-4(2-5(7)10)8(12)15-9(13)11-6/h2-3H,1H3,(H,11,13)
InChIKeySLROETCLRZEZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methoxyisatoic Anhydride: Product Overview


5-Bromo-4-methoxyisatoic anhydride (CAS 1427368-55-5) is a substituted isatoic anhydride featuring both a bromine atom at the 5-position and a methoxy group at the 4-position on the aromatic ring [1]. This dual-substituted heterocyclic compound (molecular formula C₉H₆BrNO₄; MW 272.05 g/mol) serves as a versatile intermediate in organic synthesis, particularly for constructing quinazolinone and benzodiazepine scaffolds of pharmaceutical interest [2]. Commercially available from multiple vendors at purities of 95–98%, it is intended exclusively for laboratory research use .

Scaffold Dual-substituted isatoic anhydride: 5-Br / 4-OCH₃
Synthesis Quinazolinone and benzodiazepine scaffold construction
Grade Research-grade purity specification; RUO

5-Bromo-4-methoxyisatoic Anhydride: Why Substitution Fails


Isatoic anhydrides are not functionally interchangeable; substitution pattern critically dictates both reactivity and downstream synthetic outcomes . The presence and position of electron-donating (e.g., –OCH₃) and electron-withdrawing (e.g., –Br) groups directly modulate electrophilicity at the C2 carbonyl, thereby governing susceptibility to nucleophilic attack and ring-opening kinetics [1]. While 5-bromoisatoic anhydride (CAS 4692-98-2) and 5-chloroisatoic anhydride (CAS 4743-17-3) each provide a halogen handle for cross-coupling, and 4-methoxyisatoic anhydride (CAS 128076-63-1) offers enhanced reactivity via methoxy donation, the 5-bromo-4-methoxy variant uniquely combines both features in a single scaffold . Substituting any of these analogs without accounting for these divergent electronic and steric profiles would fundamentally alter reaction yields, regioselectivity, and the biological activity of derived heterocyclic products [1].

Target Compound
Analog
Mismatch Context
5-Br-4-OCH₃ isatoic anhydride
5-Bromoisatoic anhydride
Lacks methoxy; electrophilicity and ring-opening kinetics may differ
5-Br-4-OCH₃ isatoic anhydride
5-Chloroisatoic anhydride
Different halogen leaving-group reactivity may alter cross-coupling outcomes
5-Br-4-OCH₃ isatoic anhydride
4-Methoxyisatoic anhydride
No bromine handle; limits downstream cross-coupling diversification

5-Bromo-4-methoxyisatoic Anhydride: Differentiation Evidence


Methoxy Group Boosts Reactivity

DFT calculations demonstrate that the methoxy (–OCH₃) substituent significantly enhances the global reactivity of isatoic anhydride compared to the unsubstituted parent scaffold. While specific data for the 5‑bromo‑4‑methoxy analog are not reported, the study establishes a class‑level inference that methoxy‑substituted isatoic anhydrides are the most reactive members of the series [1]. The theoretical analysis, performed at the B3LYP/aug‑cc‑pvDZ level of theory, identifies C2 as the site most susceptible to nucleophilic attack [1].

DFT Reactivity
Class-level
–OCH₃ > –H global reactivity ranking
Supports reactivity-based scaffold selection
DFT at B3LYP/aug-cc-pvDZ; C2 most susceptible site
Computational Chemistry Reactivity Descriptors DFT Calculations

Anthranilamide Pesticide Precursor Utility

The compound falls within the generic scope of substituted isatoic anhydrides claimed in BASF patents WO 2015/055447 A1 and US 2016/0229820 A1, which specifically cover compounds where R¹ = Br and R² = CH₃ [1][2]. These patents describe processes for converting such intermediates into anthranilamide pesticides or their precursors. Although no direct yield comparison with the non‑brominated or non‑methoxylated analogs is provided, the explicit inclusion of the 5‑bromo‑4‑methoxy substitution pattern in the patent claims confirms its practical utility in an industrially validated synthetic sequence [1][2].

Patent Inclusion
Class-level
R¹=Br, R²=CH₃ explicitly claimed
Supports agrochemical intermediate procurement context
BASF patent claims; no direct yield comparison provided
Agrochemical Synthesis Anthranilamide Pesticides Patent Synthesis Routes

High-Purity Commercial Availability

The compound is commercially supplied with certified purity levels of ≥95% (CymitQuimica) and 98% (Leyan) . In comparison, the structurally related 5‑bromoisatoic anhydride is typically offered at 95% purity, and 5‑chloroisatoic anhydride at 97–98% . This establishes that the 5‑bromo‑4‑methoxy variant is procurable with purity specifications that meet or exceed those of its closest monofunctional analogs, ensuring consistent reactivity and minimizing batch‑to‑batch variability in research settings .

Commercial Purity
Data to verify
98% vs. 95–98% comparators
Meets or matches analog purity specifications
Vendor-reported; batch-specific verification recommended
Chemical Procurement Purity Specification Vendor QC

5-Bromo-4-methoxyisatoic Anhydride: Application Scenarios


Accelerated Quinazolinone Synthesis

Medicinal chemistry teams synthesizing quinazolinone libraries can leverage the 4‑methoxy‑enhanced reactivity predicted by DFT calculations [1]. The increased susceptibility of the C2 carbonyl to nucleophilic attack may reduce reaction times or improve yields relative to non‑methoxylated isatoic anhydrides when condensing with amines or hydrazines. This makes 5‑bromo‑4‑methoxyisatoic anhydride a preferred starting material for generating methoxy‑bearing quinazolinones with potential antibacterial, anti‑inflammatory, or anticancer activities [2].

Agrochemical Anthranilamide Intermediate

As a claimed intermediate in BASF patents covering anthranilamide pesticide precursors [3], this compound enables the introduction of both a bromine cross‑coupling handle and a methoxy group into agrochemical leads. Agrochemical discovery groups can utilize the bromine for subsequent Suzuki or Buchwald‑Hartwig couplings while retaining the electron‑donating methoxy group, which may influence target binding or physicochemical properties. This dual‑functional scaffold reduces the number of synthetic steps required to access diversified analog series.

Academic Heterocyclic Chemistry Building Block

Academic researchers requiring a brominated isatoic anhydride with an electron‑donating substituent can source 5‑bromo‑4‑methoxyisatoic anhydride at 98% purity , minimizing impurities that could complicate reaction outcomes or purification. The combination of high purity and validated reactivity makes it a dependable starting material for undergraduate teaching laboratories, method development studies, and exploratory synthesis of benzo‑fused heterocycles without the variability associated with lower‑grade or in‑house synthesized intermediates.

Application
Selection Property
Validation Focus
Quinazolinone library synthesis
Methoxy-enhanced reactivity context
Nucleophilic ring-opening efficiency review
Agrochemical intermediate synthesis
Dual halogen-methoxy scaffold
Patent-claimed synthetic pathway context
Academic heterocyclic building block
Research-grade purity specification
Reaction reproducibility context

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